molecular formula C17H12F3N5O2 B2843366 (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1324507-47-2

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2843366
CAS No.: 1324507-47-2
M. Wt: 375.311
InChI Key: AWTKXZHMWDYMMO-UHFFFAOYSA-N
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Description

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged structural motifs known to confer valuable bioactivity and physicochemical properties. The core 1,2,4-oxadiazole ring, linked to a pyrazine moiety, is a common pharmacophore in medicinal chemistry, often used as a bioisostere for esters and amides to enhance metabolic stability and binding affinity in drug candidates . The azetidine ring provides a rigid, three-dimensional scaffold that can improve target selectivity and optimize key properties like solubility and lipophilicity. The presence of the 2-(trifluoromethyl)phenyl group is particularly noteworthy; the trifluoromethyl group is a classic element in modern agrochemical and pharmaceutical agents, known to significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability . While the specific biological target and mechanism of action for this precise molecule are areas of active investigation, compounds with analogous structures are frequently explored as modulators of various enzymatic pathways and protein-protein interactions. Researchers may find this compound particularly valuable for developing novel therapeutic agents, especially in screening campaigns for kinase inhibitors or other small-molecule probes. It is also an excellent candidate for structure-activity relationship (SAR) studies, where systematic modification of its distinct A and B rings can be undertaken to optimize for a desired biological activity, a strategy successfully employed with other scaffold-based compounds like chalcones . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-2-1-3-11(12)16(26)25-8-10(9-25)15-23-14(24-27-15)13-7-21-5-6-22-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKXZHMWDYMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Pyrazin-2-yl-1,2,4-oxadiazole Intermediate

      Step 1: Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carbonyl chloride.

      Step 2: The pyrazine-2-carbonyl chloride is then reacted with hydroxylamine hydrochloride to yield pyrazine-2-carboxamide.

      Step 3: Pyrazine-2-carboxamide is cyclized with phosphorus oxychloride to form pyrazin-2-yl-1,2,4-oxadiazole.

  • Formation of Azetidin-1-yl Intermediate

      Step 1: Azetidine is reacted with a suitable base (e.g., sodium hydride) to form the azetidine anion.

      Step 2: The azetidine anion is then reacted with pyrazin-2-yl-1,2,4-oxadiazole to form the azetidin-1-yl derivative.

  • Final Coupling with Trifluoromethylphenylmethanone

      Step 1: The azetidin-1-yl derivative is coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazine derivatives exhibit significant antitumor properties. The incorporation of these moieties into the azetidine framework enhances their interaction with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases or other enzymes critical for tumor growth, leading to apoptosis in cancer cells.
  • Case Study : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The pyrazine and oxadiazole rings are known for their antimicrobial activities. The compound's structure suggests it could be effective against a range of pathogens.

  • Research Findings : Preliminary assays indicate that derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
  • Application in Pharmaceuticals : This makes it a candidate for development into new antibiotics or antifungal agents.

Pesticidal Activity

The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for agrochemical applications.

  • Insecticidal Studies : Research has shown that similar compounds can act as effective insecticides by disrupting hormonal systems in pests .
  • Field Trials : Initial field trials have suggested efficacy in controlling aphid populations with minimal environmental impact.

Fluorescent Probes

Due to its unique electronic properties, this compound can be explored as a fluorescent probe in biochemical assays.

  • Fluorescence Characteristics : The presence of the pyrazine ring allows for potential applications in bioimaging and diagnostics.
  • Research Application : Studies are ongoing to evaluate its effectiveness as a marker in live-cell imaging techniques.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and DNA. The pyrazine and oxadiazole rings can form hydrogen bonds and π-π interactions, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Substitution

A direct analog, (3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (), replaces the pyrazine with a pyridine ring. Key differences include:

  • Electronic Effects : Pyrazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine’s single nitrogen. This may enhance solubility but reduce membrane permeability.
  • Bioactivity : Pyridine derivatives are common in kinase inhibitors, while pyrazine is often used in antitubercular and antiviral agents. The substitution could shift target selectivity .

Trifluoromethyl Positional Isomerism

The trifluoromethyl group in the target compound is at the ortho position (2-position) on the phenyl ring, whereas the analog in places it at the meta (3-position). Conversely, meta positioning could improve planarity and π-π stacking with aromatic residues in enzymes .

Heterocyclic Core Variations

  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : Compounds in feature 1,3,4-oxadiazoles, which are less electron-deficient than 1,2,4-oxadiazoles. This difference influences reactivity; 1,2,4-oxadiazoles are more resistant to hydrolysis but may exhibit reduced bioavailability due to higher polarity .
  • Thiadiazole and Triazole Derivatives : and highlight compounds with 1,3,4-thiadiazole and triazole cores. Thiadiazoles often exhibit antimicrobial activity, while triazoles are prevalent in antifungal agents. The target compound’s oxadiazole-azetidine scaffold may offer a unique pharmacokinetic profile compared to these analogs .

Azetidine vs. Piperazine Rings

Piperazine, a six-membered ring, offers greater flexibility and solubility but may lower specificity .

Data Table: Structural and Theoretical Properties

Compound Name Core Heterocycles Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound 1,2,4-Oxadiazole, Azetidine, Pyrazine 2-(Trifluoromethyl)phenyl ~387.3 2.8
Pyridine Analog () 1,2,4-Oxadiazole, Azetidine, Pyridine 3-(Trifluoromethyl)phenyl ~371.3 3.1
1,3,4-Oxadiazole Derivative () 1,3,4-Oxadiazole, Triazole Aryl, Semicarbazide ~350–400 2.5–3.5
Piperazine-Thiazolo Triazole () Thiazolo[3,2-b]triazole, Piperazine 3-Fluorophenyl, Furyl ~484.5 1.9

Notes: logP values estimated using fragment-based methods. Molecular weights calculated from PubChem data .

Research Implications

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of precursors (e.g., hydrazine derivatives, as in and ), followed by azetidine coupling.
  • Biological Potential: Pyrazine-oxadiazole hybrids have shown promise in targeting RNA viruses, while azetidine-containing compounds are explored in protease inhibition. The -CF₃ group may further enhance metabolic stability in vivo .

Biological Activity

The compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a pyrazine derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and similar derivatives.

Synthesis and Structure

The target compound features a complex structure that includes a pyrazinyl moiety linked to an oxadiazole and an azetidine ring. The trifluoromethyl phenyl group enhances its lipophilicity, potentially improving its bioavailability. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Biological Activity Overview

  • Antimicrobial Activity :
    • Pyrazine derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate to good activity against various bacterial strains. For instance, derivatives containing the oxadiazole ring have shown promising results against Mycobacterium tuberculosis and other pathogens .
  • Cholinesterase Inhibition :
    • Certain pyrazine derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with structural similarities to the target compound have demonstrated significant inhibition with IC50 values in the micromolar range .
  • Antiviral Properties :
    • Oxadiazole derivatives have shown antiviral activity against RNA viruses, indicating that the target compound may also possess such properties. The mechanism often involves interference with viral replication processes .

Case Study 1: Antitubercular Activity

A series of substituted pyrazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .

Case Study 2: Cholinesterase Inhibition

In a study assessing cholinesterase inhibitors, several pyrazine derivatives were screened for their ability to inhibit AChE and BChE. One notable compound demonstrated dual inhibition with IC50 values of 0.466 μM for AChE and 1.89 μM for BChE .

The biological activity of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to active sites of enzymes such as cholinesterases.
  • Interaction with DNA/RNA : Some studies suggest that oxadiazole-containing compounds can intercalate into nucleic acids, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in microbial cells, leading to cell death.

Data Summary Table

Biological ActivityCompound TypeIC50 Values (μM)Reference
AntitubercularPyrazine Derivative1.35 - 2.18
AChE InhibitionPyrazine Derivative0.466
BChE InhibitionPyrazine Derivative1.89
AntiviralOxadiazole DerivativeModerate Activity

Q & A

Basic: What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of oxadiazole rings, coupling of azetidine derivatives, and acylation. Key optimizations include:

  • Temperature control (e.g., 0–5°C for nitrile oxide cycloadditions to avoid side reactions) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylation steps) .
  • Catalysts (e.g., triethylamine for deprotonation, palladium catalysts for cross-coupling) .
Step Optimal Conditions Yield Range
Oxadiazole formationNitrile oxide + acyl chloride, 0–5°C, anhydrous60–75%
Azetidine couplingDMF, 80°C, 12 h50–65%
Final acylationDichloromethane, room temperature, 24 h70–85%

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H and ¹³C NMR confirm regiochemistry of oxadiazole and azetidine moieties. Use deuterated DMSO for polar intermediates .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with acetonitrile/water gradients (95–99% purity threshold) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced: How can contradictory data between spectroscopic and crystallographic analyses be resolved?

  • Density Functional Theory (DFT):
    • Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
  • Single-Crystal X-ray Diffraction:
    • Resolve ambiguities in stereochemistry (e.g., azetidine ring puckering) .
  • Cross-Validation:
    • Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography .

Advanced: What computational strategies predict the compound’s biological target interactions?

  • Molecular Docking:
    • AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., kinases or GPCRs). Pyrazine and oxadiazole groups often engage in π-π stacking .
  • QSAR Modeling:
    • Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity .
  • MD Simulations:
    • GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Advanced: How can Design of Experiments (DOE) optimize synthetic yield and purity?

  • Variables: Catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF), and reaction time (6–24 h).
  • Response Surface Methodology (RSM):
    • Central composite design to identify interactions between variables. Example: Higher DMF ratios improve azetidine coupling efficiency .

Basic: What are common impurities, and how are they mitigated during synthesis?

  • Byproducts: Unreacted nitrile oxides (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
  • Mitigation:
    • Column chromatography (silica gel, gradient elution) .
    • Recrystallization from ethanol/water mixtures for final product .

Advanced: How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Accelerated Stability Studies:
    • Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., oxadiazole ring hydrolysis at pH < 3) .
  • Kinetic Analysis:
    • Arrhenius plots to extrapolate shelf life at 25°C .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

  • ¹H NMR:
    • Azetidine protons appear as multiplets at δ 3.8–4.2 ppm; trifluoromethyl group causes splitting in aromatic signals .
  • ¹³C NMR:
    • Oxadiazole carbons resonate at δ 160–170 ppm; pyrazine carbons at δ 145–150 ppm .

Advanced: How can regioselectivity challenges in oxadiazole formation be addressed?

  • Nitrile Oxide Trapping:
    • Use electron-deficient dipolarophiles (e.g., acrylonitrile) to favor 1,3-dipolar cycloaddition .
  • Microwave-Assisted Synthesis:
    • Reduce reaction time from 24 h to 30 min, minimizing side-product formation .

Advanced: What strategies validate the compound’s tautomeric equilibria in solution versus solid state?

  • VT-NMR (Variable Temperature):
    • Monitor coalescence of signals (e.g., pyrazine protons) between −50°C and 25°C .
  • Solid-State NMR:
    • Compare with X-ray data to confirm dominant tautomer in crystal lattice .

Basic: How is the compound’s solubility profile determined, and what co-solvents enhance bioavailability?

  • Shake-Flask Method:
    • Measure solubility in PBS (pH 7.4), DMSO, and PEG-400. Typically <10 µg/mL in aqueous buffers .
  • Co-Solvents:
    • 10% Cremophor EL increases solubility 5-fold .

Advanced: What mechanistic insights guide the optimization of catalytic steps in synthesis?

  • Kinetic Isotope Effects (KIE):
    • Deuterated reagents identify rate-limiting steps (e.g., azetidine ring closure) .
  • In Situ IR Spectroscopy:
    • Monitor intermediates during acylations (e.g., carbonyl stretching at 1700 cm⁻¹) .

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